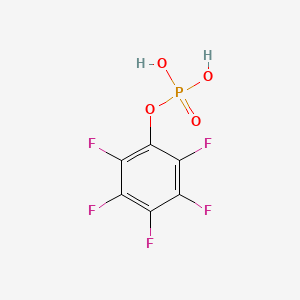

Pentafluorophenylphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2F5O4P |

|---|---|

Molecular Weight |

264.04 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |

InChI Key |

CDJCWEPKSBUOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pentafluorophenylphosphate

Precursor Synthesis Strategies for Pentafluorophenylphosphorus Halides

The synthesis of pentafluorophenylphosphate (B571532) often proceeds through the preparation of key phosphorus halide precursors, namely pentafluorophenylphosphonous dichloride and bis(pentafluorophenyl)phosphinous chloride.

Synthesis of Pentafluorophenylphosphonous Dichloride

Convenient methods for the preparation of pentafluorophenylphosphonous dichloride (C₆F₅PCl₂) have been developed, providing a crucial building block for more complex organophosphorus compounds. While specific procedural details from early literature require careful examination, the general approach involves the reaction of a pentafluorophenyl Grignard reagent or pentafluorophenyllithium with phosphorus trichloride. The highly reactive organometallic species displaces one chlorine atom on the phosphorus center to yield the desired product. Careful control of stoichiometry and reaction conditions is essential to minimize the formation of di- and tri-substituted products.

Synthesis of Bis(pentafluorophenyl)phosphinous Chloride

Similarly, the synthesis of bis(pentafluorophenyl)phosphinous chloride ((C₆F₅)₂PCl) is achieved through the reaction of two equivalents of a pentafluorophenyl organometallic reagent with phosphorus trichloride. rsc.org This reaction furnishes a phosphorus(III) compound with two pentafluorophenyl substituents, which can then be oxidized to the corresponding phosphorus(V) species. The robust nature of the carbon-phosphorus bonds in this compound makes it a versatile intermediate.

Direct Synthetic Routes to Pentafluorophenylphosphate and its Esters

Direct synthetic routes to pentafluorophenylphosphate and its corresponding esters have been established, primarily through esterification reactions and the development of novel phosphorylating agents.

Esterification Reactions with Pentafluorophenol (B44920)

The reaction of pentafluorophenol with phosphorus oxychloride (POCl₃) serves as a direct route to pentafluorophenyl phosphoryl dichloride (C₆F₅OP(O)Cl₂) and bis(pentafluorophenyl) phosphoryl chloride ((C₆F₅O)₂P(O)Cl). The stoichiometry of the reactants dictates the product distribution. Using an equimolar amount of pentafluorophenol favors the formation of the dichloridate, while employing two equivalents of the phenol (B47542) leads to the monochloridate. These phosphoryl chlorides are valuable intermediates for the synthesis of various pentafluorophenyl phosphate (B84403) esters through subsequent reactions with alcohols or other nucleophiles.

Furthermore, pentafluorophenyl esters of carboxylic acids can be readily prepared by reacting a carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). These "active esters" are particularly useful in peptide synthesis due to their enhanced reactivity and reduced susceptibility to hydrolysis compared to other active esters.

Novel Phosphorylating Agent Synthesis Methods

Pentafluorophenol-derived reagents have been developed as effective phosphorylating agents. For instance, pentafluorophenyldiphenylphosphinate (FDPP) is prepared by reacting diphenylphosphinic chloride with pentafluorophenol. FDPP has been successfully employed as a coupling reagent in peptide synthesis, promoting the formation of amide bonds with minimal side reactions. The high reactivity of these agents is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the phosphorus atom more electrophilic.

Derivatization Pathways and Functional Group Interconversions

The pentafluorophenyl group in phosphate esters is susceptible to nucleophilic aromatic substitution, providing a pathway for derivatization. The para-fluorine atom is typically the most reactive site for substitution by various nucleophiles. This reactivity allows for the introduction of other functional groups onto the aromatic ring, thereby modifying the properties of the parent phosphate.

While specific studies on the functional group interconversions of the phosphate moiety in pentafluorophenylphosphate are not extensively detailed in readily available literature, general principles of organophosphorus chemistry can be applied. For instance, the P-O-C ester linkages can potentially be cleaved under hydrolytic conditions (acidic or basic) to yield phosphoric acid and pentafluorophenol. Reduction of the phosphate group is a challenging transformation but could theoretically lead to lower oxidation state phosphorus compounds under harsh reducing conditions. The derivatization of dialkyl phosphates through silylation to enhance their volatility for gas chromatography analysis is a known technique that could potentially be applied to analytical procedures involving pentafluorophenylphosphate. digitaloceanspaces.comrsc.org

Reactions with Amines to Form Phosphonous Diamides and Phosphinous Amides

The direct reaction of pentafluorophenylphosphate with amines to form phosphonous diamides and phosphinous amides is not extensively documented in the scientific literature. The synthesis of these particular classes of compounds typically proceeds through alternative precursors, such as phosphorus trihalides or chlorophosphines. For instance, pentafluorophenylphosphonous dichloride and bis(pentafluorophenyl)phosphinous chloride have been shown to react with primary amines to yield stable phosphonous diamides and phosphinous amides, respectively rsc.org. However, the use of a pentafluorophenyl phosphate as the starting material for these specific transformations is not a commonly reported synthetic route.

Formation of Phosphate Mimics and Analogs

Pentafluorophenyl-containing phosphorylating agents are valuable in the synthesis of phosphate mimics and analogs, particularly phosphoramidate (B1195095) prodrugs, often referred to as ProTides. These compounds are designed to improve the cellular uptake and therapeutic efficacy of nucleoside analog drugs by masking the negative charges of the phosphate group. The pentafluorophenyl group serves as an excellent leaving group, facilitating the coupling of the phosphate moiety with a nucleoside and an amino acid ester.

A key strategy involves the use of a phosphorylating agent where a pentafluorophenoxy group is attached to the phosphorus center. This activated phosphate intermediate then reacts with the hydroxyl group of a nucleoside analog and the amino group of an amino acid ester to form the final phosphoramidate. nih.govsemanticscholar.org This method has been successfully applied to a wide range of antiviral and anticancer nucleoside analogs. nih.gov The reaction can be catalyzed by copper salts, which in some cases allows for a diastereoselective synthesis, favoring one of the two possible stereoisomers at the chiral phosphorus center. nih.gov

The general scheme for this transformation involves the reaction of a nucleoside with a pentafluorophenyl phosphoramidate derivative, which acts as the phosphorylating agent.

Table 1: Examples of Pentafluorophenyl-Mediated Synthesis of Phosphate Analogs

| Nucleoside Analog | Phosphorylating Agent Moiety | Resulting Phosphate Analog | Application |

| Various Purine and Pyrimidine Nucleosides | Pentafluorophenyl L-alaninyl | Nucleoside Phosphoramidate (ProTide) | Antiviral, Anticancer |

| GS-441524 (Adenosine C-nucleoside) | Pentafluorophenyl L-alaninyl | Remdesivir (GS-5734) | Antiviral (Ebola, Coronaviruses) |

This synthetic approach highlights the utility of the pentafluorophenyl group in activating the phosphate center for the construction of complex, biologically active phosphate analogs.

Preparation of Hydrophilic Activated Esters

Pentafluorophenyl esters are well-established as "activated esters" in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation. wikipedia.org The pentafluorophenoxy group is a superb leaving group, rendering the ester highly susceptible to nucleophilic attack by primary and secondary amines. A significant advantage of pentafluorophenyl esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their reduced susceptibility to spontaneous hydrolysis, which allows for more efficient conjugation reactions in aqueous media. broadpharm.com

To enhance their utility in biological applications, which are often conducted in aqueous buffers, these activated esters can be rendered more hydrophilic. Two primary strategies have been employed to achieve this:

Modification of the Aromatic Ring: Introducing charged functional groups onto the tetrafluorophenyl ring can significantly increase water solubility. A prominent example is the use of p-sulfotetrafluorophenyl (Tfs) esters. These are highly reactive, water-soluble activated esters that serve as hydrophilic analogs of the more common pentafluorophenyl esters, making them ideal for peptide synthesis in aqueous environments. nih.gov

Conjugation with Hydrophilic Polymers: Attaching a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), to the molecule containing the pentafluorophenyl ester creates a hydrophilic activated ester reagent. These PEG-PFP ester reagents are used to modify proteins and other biomolecules, a process known as PEGylation. broadpharm.com The PEG chain imparts water solubility and can improve the pharmacokinetic properties of the conjugated biomolecule. The reaction still leverages the high reactivity of the PFP ester towards amine groups on the protein surface. broadpharm.com

The preparation of these activated esters typically involves the reaction of a carboxylic acid with pentafluorophenol in the presence of a coupling agent like a carbodiimide. For phosphate esters, the synthesis can start from precursors like pentafluorophenyl phosphoryl dichloride. google.com

Table 2: Examples of Hydrophilic Activated Esters Based on Fluorinated Phenols

| Activated Ester Type | Structure of Activating Group | Key Feature | Typical Application |

| p-Sulfotetrafluorophenyl (Tfs) ester | -OC₆F₄SO₃⁻ | Water-soluble due to sulfonate group | Peptide synthesis in aqueous media |

| PEGylated Pentafluorophenyl (PEG-PFP) ester | -OC₆F₅ attached to a PEG chain | Hydrophilic and extended half-life | Protein modification (PEGylation) |

These methodologies demonstrate how the fundamental reactivity of the pentafluorophenyl group can be harnessed and adapted to create specialized reagents for advanced applications in biochemistry and materials science.

Mechanistic Investigations and Reactivity Profiles of Pentafluorophenylphosphate

Role as an Activated Ester in Nucleophilic Acyl Substitution

The pentafluorophenyl ester moiety serves as an excellent leaving group, rendering pentafluorophenylphosphates and related carboxylates effective as "activated esters" for nucleophilic acyl substitution reactions. This reactivity is harnessed extensively, most notably in the synthesis of peptides.

Pentafluorophenyl esters are widely employed to activate carboxylic acids for the formation of amide bonds, a cornerstone reaction in peptide synthesis. The mechanism follows a typical nucleophilic acyl substitution pathway. First, the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the pentafluorophenyl ester. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, and the carbon-oxygen double bond is reformed, leading to the expulsion of the stable pentafluorophenoxide anion as the leaving group. The result is the formation of a stable amide bond.

This process is efficient due to the high degree of activation conferred by the pentafluorophenyl group. The five electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the resulting pentafluorophenoxide is a weak base and a very stable leaving group, which drives the reaction equilibrium towards the product. In solid-phase peptide synthesis, Fmoc-amino acid pentafluorophenyl esters have been used successfully, often in polar solvents like dimethylformamide (DMF) and sometimes with the addition of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst to ensure rapid and complete coupling.

Pentafluorophenyl (PFP) esters are frequently compared with other activated esters, particularly N-hydroxysuccinimide (NHS) esters, which are also common in bioconjugation and peptide synthesis. While both are effective, they exhibit key differences in reactivity and stability.

| Property | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference |

|---|---|---|---|

| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous solutions. | Lower; more prone to rapid hydrolysis, especially at higher pH. | |

| Reactivity with Amines | Highly reactive, comparable to or slightly less reactive than NHS esters. | Highly reactive. | |

| Optimal pH for Conjugation | Slightly higher than for NHS esters. | Typically pH 7-8.5. | |

| Byproduct Nucleophilicity | Low (Pentafluorophenol). | Higher (N-hydroxysuccinimide). | |

| Half-life at pH 10 | ~10-fold longer than NHS esters. | Significantly shorter than PFP esters. |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Pentafluorophenyl Moieties

The pentafluorophenyl ring is highly electron-deficient and, as such, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful method for modifying the pentafluorophenyl group itself.

The SNAr reaction of pentafluorophenyl compounds proceeds via a well-established two-step addition-elimination mechanism. In the first step, a nucleophile attacks one of the carbon atoms of the aromatic ring, breaking the carbon-carbon double bond and forming a resonance-stabilized, anionic sigma-complex. This intermediate is known as a Meisenheimer complex . The strong electron-withdrawing inductive effects of the fluorine atoms stabilize the negative charge of this intermediate.

The attack is highly regioselective, with nucleophiles preferentially attacking the carbon atom at the para position (C4) relative to the phosphate (B84403) or other substituent. This preference is attributed to superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para or ortho positions. In the second step of the mechanism, the aromaticity of the ring is restored through the elimination of a fluoride ion from the ipso-carbon that was attacked, yielding the substituted product.

The interaction between a nucleophile and a highly electron-deficient aromatic system like a pentafluorophenyl ring can involve the formation of charge-transfer complexes prior to the formation of a covalent bond. In this context, the electron-rich nucleophile acts as a donor and the electron-poor aromatic ring as an acceptor. While such complexes are proposed in many related reactions, the dominant and well-characterized reactive intermediate in the SNAr pathway is the covalent anionic Meisenheimer complex. The formation of this sigma-complex, rather than a non-covalent charge-transfer complex, is considered the key energetic step in the addition phase of the mechanism.

Phosphoryl Transfer Mechanisms and Kinetics

Pentafluorophenylphosphate (B571532) can also function as a phosphorylating agent, transferring a phosphoryl group (PO₃) to a nucleophile. The mechanism of phosphoryl transfer reactions is highly dependent on the nature of the substrate, the nucleophile, and the leaving group. These reactions can be described by a continuum of mechanisms ranging from a fully associative (ANDN or SN2-like) pathway to a fully dissociative (DN+AN or SN1-like) pathway.

In an associative mechanism , bond formation between the nucleophile and the phosphorus atom is significantly advanced as the bond to the leaving group begins to break. This pathway proceeds through a pentacoordinate trigonal bipyramidal transition state or intermediate.

Conversely, a dissociative mechanism involves substantial cleavage of the bond to the leaving group before significant bond formation with the incoming nucleophile occurs. This pathway proceeds through a highly reactive, transient metaphosphate-like species in the transition state. Many phosphoryl transfer reactions occur via a concerted (ANDN) mechanism, where bond-making and bond-breaking occur in a single step, but the character of the transition state can be more associative or more dissociative.

The nature of the leaving group is a critical factor in determining the mechanism. Substrates with very good leaving groups—those whose conjugate acids have a low pKₐ—tend to react through more dissociative-like transition states. Pentafluorophenol (B44920) is a relatively strong acid (pKₐ ≈ 5.5), making the pentafluorophenoxide anion an exceptionally stable and effective leaving group. Consequently, phosphoryl transfer from pentafluorophenylphosphate is expected to proceed through a concerted mechanism with a highly dissociative, metaphosphate-like transition state, characterized by a large degree of P–O bond fission in the transition state.

Direct Transfer Mechanisms

Phosphoryl transfer reactions can proceed through different mechanistic pathways, broadly categorized as either stepwise or concerted. In the case of pentafluorophenylphosphate, the evidence points towards a direct transfer mechanism, akin to an SN2-type reaction at the phosphorus center. In this concerted process, the nucleophile attacks the phosphorus atom concurrently with the departure of the pentafluorophenoxide leaving group.

The high reactivity of pentafluorophenyl esters towards nucleophiles, a consequence of the electron-poor nature of the perfluoroaryl group, supports a direct transfer mechanism. nih.gov This allows for nucleophilic substitution reactions to occur under mild conditions. nih.gov The pentafluorophenyl group is an excellent leaving group due to its ability to stabilize the negative charge that develops in the transition state and upon its departure. This stabilization is a key factor in facilitating a direct, one-step displacement at the phosphorus atom.

Role of Intermediates in Phosphoryl Transfer

While a direct transfer is the predominant pathway, the possibility of short-lived, high-energy intermediates in phosphoryl transfer reactions is a subject of ongoing investigation. In some phosphoryl transfer reactions, a pentacovalent phosphorane intermediate can be formed. researchgate.netnih.gov However, for a highly reactive substrate like pentafluorophenylphosphate with a very good leaving group, the lifetime of such an intermediate would be exceedingly short, making the transition state closely resemble a concerted process.

The debate between a fully concerted (SN2-like) and a stepwise mechanism with a transient pentacovalent intermediate is nuanced. For many phosphoryl transfer reactions, the transition state is considered to have a significant degree of both associative (bond-making) and dissociative (bond-breaking) character. The exact nature of the transition state for pentafluorophenylphosphate would depend on the specific nucleophile and reaction conditions. However, the strong propensity of the pentafluorophenoxide to depart suggests a transition state with significant dissociative character, where the P-O bond to the leaving group is substantially broken.

Enzymatic and Chemical Hydrolysis Mechanisms

The hydrolysis of pentafluorophenylphosphate, the cleavage of the P-O bond by water, can be significantly accelerated by enzymes or influenced by chemical factors such as pH. Understanding these hydrolysis mechanisms provides valuable insights into the catalytic strategies employed by enzymes and the intrinsic reactivity of the phosphate ester.

Catalytic Hydrolysis by Phosphotriesterases

Phosphotriesterases are a class of enzymes capable of hydrolyzing organophosphate triesters with high efficiency. The phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE) has been shown to effectively catalyze the hydrolysis of diethyl pentafluorophenyl phosphate. In this reaction, the hydrolysis of the pentafluorophenyl ester linkage is the dominant pathway.

The catalytic mechanism of Sb-PTE involves a direct nucleophilic attack of a hydroxide ion, generated from a water molecule activated by the enzyme's binuclear metal center, on the phosphorus atom of the substrate. This leads to the formation of a transition state that is stabilized by the enzyme's active site residues. The reaction proceeds through an early associative transition state, with the subsequent proton transfers not being rate-limiting.

Table 1: Kinetic Parameters for the Hydrolysis of Diethyl Pentafluorophenyl Phosphate by Sb-PTE

| Parameter | Value |

| kcat (s-1) | 1,200 |

| Km (µM) | 150 |

| kcat/Km (M-1s-1) | 8.0 x 106 |

Note: Data is for the hydrolysis of the pentafluorophenyl ester linkage of diethyl pentafluorophenyl phosphate by the phosphotriesterase from Sphingobium sp. TCM1.

pH-Rate Profiles and Solvent Isotope Effects in Hydrolysis

Solvent isotope effect studies, where D₂O is substituted for H₂O, are a powerful tool for elucidating reaction mechanisms, particularly the role of proton transfer in the rate-determining step. For the enzymatic hydrolysis of related organophosphates by phosphotriesterases, the lack of a significant solvent deuterium effect suggests that proton transfer is not the rate-limiting step in the catalytic cycle. In a chemical hydrolysis context, a significant solvent isotope effect would point to the involvement of water (or hydroxide) as a nucleophile and potentially as a proton donor or acceptor in the transition state. Without specific experimental data for pentafluorophenylphosphate, further speculation on the magnitude and direction of the solvent isotope effect would be conjectural.

Influence of Leaving Group pKa on Hydrolysis Rates

The pKa of the leaving group is a critical determinant of the rate of phosphoryl transfer reactions, including hydrolysis. A lower pKa of the conjugate acid of the leaving group (the phenol (B47542), in this case) corresponds to a more stable leaving group anion and generally leads to a faster reaction rate. Pentafluorophenol has a pKa of approximately 5.5, which is significantly lower than that of phenol (pKa ≈ 10). This low pKa indicates that the pentafluorophenoxide is a very stable anion and an excellent leaving group.

The strong correlation between the leaving group's pKa and the rate of hydrolysis is often quantified by the Brønsted coefficient (βlg). A large negative βlg value indicates a high degree of P-O bond fission in the transition state, meaning the leaving group has departed to a significant extent. While a specific Brønsted plot for the hydrolysis of a series of aryl phosphates including pentafluorophenylphosphate is not available, the known high reactivity of pentafluorophenyl esters is consistent with the general principle that a lower leaving group pKa leads to a faster hydrolysis rate.

Table 2: Comparison of Leaving Group pKa for Different Aryl Phosphates

| Leaving Group | pKa of Conjugate Acid (Phenol) |

| Phenol | ~10.0 |

| p-Nitrophenol | 7.14 |

| Pentafluorophenol | ~5.5 |

The significantly lower pKa of pentafluorophenol compared to other common leaving groups like phenol and p-nitrophenol underscores its exceptional leaving group ability and the high reactivity of pentafluorophenylphosphate in phosphoryl transfer and hydrolysis reactions.

Applications in Synthetic Organic Chemistry and Chemical Biology Research

Utility in Peptide and Protein Synthesis

The formation of the amide bond is the cornerstone of peptide and protein synthesis. Reagents based on the pentafluorophenyl ester are highly effective in this role, promoting efficient coupling of amino acids with minimal side reactions, particularly racemization. highfine.com

Pentafluorophenyl esters of Nα-Fmoc-protected amino acids (Fmoc-amino acid pentafluorophenyl esters) are well-established reagents for Solid-Phase Peptide Synthesis (SPPS). nih.govrsc.org Their high reactivity allows for rapid coupling reactions, which is advantageous in avoiding side reactions and improving the purity of the final peptide. nih.gov The use of these pre-activated esters prevents the growing peptide chain on the solid support from coming into contact with potentially harsh activating reagents. nih.gov

The first application of these reagents in SPPS was demonstrated in 1985 for the synthesis of the acyl carrier protein fragment 65-74. nih.gov Researchers found that using a polar medium like dimethylformamide (DMF) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) resulted in smooth amide bond formation and a crude peptide of high purity (>90%). nih.gov The high reactivity of pentafluorophenyl esters compared to other active esters, such as pentachlorophenyl (PCP) or nitrophenyl (Np) esters, significantly reduces the likelihood of side reactions. highfine.com

Another important reagent in this class is Pentafluorophenyl Diphenylphosphinate (B8688654) (FDPP). FDPP has proven to be an efficient coupling reagent for both solution-phase and solid-phase peptide synthesis, noted for its ability to facilitate racemization-free peptide bond formation. highfine.comresearchgate.net It is prepared from diphenylphosphinyl chloride, pentafluorophenol (B44920), and imidazole. highfine.com FDPP's effectiveness and low rate of racemization make it a valuable tool among common coupling reagents. highfine.com

| Active Ester | Abbreviation | Relative Coupling Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| Nitrophenyl Ester | ONp | 1 |

Kinetic studies demonstrate the significantly faster coupling speed of pentafluorophenyl esters compared to other activated esters, which is beneficial for minimizing side reactions. highfine.com

While many peptide coupling reagents are sensitive to hydrolysis, the development of methods that can tolerate aqueous environments is of significant interest for specific applications, such as the modification of biomolecules under physiological conditions. Research has explored peptide synthesis in aqueous solutions using various reagents. researchgate.net The high reactivity of pentafluorophenyl esters makes them suitable for use in polar reaction media, as demonstrated in the synthesis of a challenging decapeptide sequence on a polar resin support. rsc.org Although less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters, their stability and efficiency in purely aqueous systems require careful consideration of reaction conditions. rsc.org The reactivity of aryl esters, including pentafluorophenyl esters, is sensitive to pH and the electronic nature of the ester, indicating that conditions can be optimized for reactions in buffered aqueous-organic mixtures. nih.gov

Application in Nucleotide and Nucleoside Phosphate (B84403) Chemistry

The delivery of therapeutic nucleoside monophosphates into cells is a significant challenge due to the charge of the phosphate group, which hinders membrane permeability. nih.govuni-hamburg.de Pentafluorophenyl phosphate derivatives are key reagents in the ProTide (prodrug-nucleotide) approach, which masks the phosphate charge, allowing for efficient cellular uptake. nih.gov

The ProTide strategy involves masking the nucleoside monophosphate as a phosphoramidate (B1195095), typically featuring an amino acid ester and an aryl group. mdpi.com Pentafluorophenyl-containing phosphoramidating reagents are particularly useful for synthesizing these prodrugs. researchgate.net These stable yet reactive reagents allow for the efficient formation of the phosphate ester bond with the nucleoside's 5'-hydroxyl group. researchgate.net

This methodology has been successfully applied in the synthesis of numerous antiviral drugs. For example, both p-nitrophenol (PNP) and pentafluorophenol (PFP) based electrophiles were found to be compatible and effective in the synthesis of a C-nucleoside (GS-5734, the parent nucleoside of Remdesivir) prodrug for the treatment of Ebola virus. uwaterloo.ca The reaction involves coupling the phosphoramidate reagent with the nucleoside, often facilitated by a Lewis acid. uwaterloo.ca

A critical challenge in ProTide synthesis is the creation of a new chiral center at the phosphorus atom, which results in a mixture of two diastereomers (Sp and Rp). uni-hamburg.de These diastereomers can have significantly different biological activities. uni-hamburg.denih.gov For instance, the Sp isomer of the anti-HCV agent Sofosbuvir is substantially more potent than the Rp isomer. nih.gov

Consequently, methods for the diastereoselective synthesis of ProTides are of high importance. Research has shown that stable, optically pure phosphoramidating reagents containing a pentafluorophenyl group can be prepared and isolated as a single diastereomer. researchgate.net These chirally pure reagents react with the 5'-hydroxyl of a nucleoside through selective displacement of the pentafluorophenol group, yielding the final phosphoroamidate prodrug with high diastereomeric purity. researchgate.net This approach was instrumental in developing a scalable synthesis for Sofosbuvir, coupling the protected nucleoside with a single-diastereomer L-alanine isopropyl ester pentafluorophenyl phosphoramidate in the presence of tert-butylmagnesium chloride. nih.gov

| Reagent/Intermediate | Application | Key Outcome |

|---|---|---|

| (Sp)-Phenyl(pentafluorophenyl) L-alaninylisopropyl phosphoramidate | Synthesis of Sofosbuvir | High diastereomeric excess (>98%) of the desired Sp product |

| Pentafluorophenyl phosphoramidating reagents | General ProTide Synthesis | Stable, isolable single-diastereomer reagents |

The use of chirally defined pentafluorophenyl phosphoramidates enables the synthesis of single-isomer ProTides, avoiding difficult chromatographic separations of the final diastereomeric products. nih.govresearchgate.net

Research on Phosphate Mimics and Analogues in Biological Systems

The phosphate group is fundamental to a vast number of biological processes, but its charge and enzymatic lability limit the therapeutic utility of phosphate-containing molecules. nih.govresearchgate.net This has driven the development of phosphate isosteres or "mimics"—groups that replicate the function and geometry of a phosphate group but with improved stability and cell permeability. nih.gov

Pentafluorophenyl-containing structures have been utilized in creating synthetic analogues that mimic biological molecules. For example, pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) have been developed as a versatile platform for protein mimicry. rsc.orgrsc.org These nanoparticles are created with activated pentafluorophenyl ester moieties that can be subsequently functionalized with various amines, amino acids, or peptides, allowing for the tuning of their physicochemical properties to resemble those of proteins. rsc.orgrsc.org

In the context of phosphate mimics, research has heavily focused on phosphonates, particularly α,α-difluorinated phosphonates, which act as isopolar, hydrolytically stable mimics of biological phosphates. nsf.gov While not directly synthesized from pentafluorophenylphosphate (B571532), the broader field of using fluorinated compounds to create stable analogues of biological phosphates is a key area of research. nih.gov Fluorinated analogues of sugar phosphates, for instance, serve as valuable tools for mechanistic studies of enzymes in pathways like the pentose (B10789219) phosphate pathway. nih.gov The principles of using highly fluorinated groups to modulate electronic properties and stability are shared between these phosphate mimics and the pentafluorophenyl reagents used in synthesis. nsf.gov

Chemical Mimicry of Protein Phosphorylation

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. The study of phosphorylation-dependent signaling pathways often relies on the use of non-hydrolyzable mimics of phosphorylated amino acids to trap and study protein-protein interactions or to inhibit enzymes such as phosphatases. In this context, pentafluorophenyl-containing compounds have emerged as promising candidates for mimicking phosphotyrosine.

Researchers have synthesized novel amphiphilic phosphotyrosine mimetics, specifically pentafluorophosphato-phenylalanines. These mimetics have demonstrated remarkable binding affinity to protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation and a target for anti-diabetic and anti-obesity drugs. The pentafluorophosphato group serves as a bioisostere of the phosphate group, and its incorporation into a phenylalanine scaffold allows for the mimicry of phosphotyrosine.

A significant finding is that these pentafluorophosphato-amino acids exhibit binding to the phosphotyrosine binding site of PTP1B that is 25 to 30 times stronger than that of classical phosphonate (B1237965) biomimetics. This enhanced affinity is attributed to fluorine-specific interactions of the pentafluorophosphato-anion with the protein's active site. These interactions can include favorable contacts with water, hydrophobic surfaces, and specific amino acid residues within the binding pocket. The stability of the pentafluorophosphato group over a wide pH range further enhances its utility as a phosphotyrosine mimic in biological studies.

Table 1: Comparative Binding Affinity to PTP1B

| Compound Class | Relative Binding Affinity |

| Classical Phosphonate Mimetics | 1x |

| Pentafluorophosphato-Amino Acids | 25-30x |

Genetic Code Expansion for Non-Hydrolyzable Phosphorylated Amino Acids

The site-specific incorporation of unnatural amino acids into proteins using genetic code expansion has become a powerful tool in chemical biology. This technique allows for the introduction of biophysical probes, post-translational modifications, and non-hydrolyzable amino acid analogs into proteins at any desired position. While the direct genetic incorporation of a pentafluorophenylphosphate-containing amino acid has not been explicitly reported, the existing technology for incorporating other unnatural amino acids provides a strong basis for its feasibility.

The genetic incorporation of various meta-substituted phenylalanine derivatives, including those with halide, trifluoromethyl, and other functional groups, has been successfully demonstrated in Escherichia coli. This is typically achieved using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and a nonsense codon, such as the amber stop codon (UAG).

Given the successful incorporation of a wide range of functionalized phenylalanine analogs, it is conceivable that a pentafluorophenylphosphate-containing phenylalanine could also be incorporated into proteins using a similar strategy. The development of a specific aminoacyl-tRNA synthetase that recognizes this particular unnatural amino acid would be the primary requirement. The benefits of such a system would be significant, allowing for the production of proteins containing a stable phosphotyrosine mimic at precise locations. This would enable detailed studies of phosphorylation-dependent protein-protein interactions, enzyme kinetics, and cellular signaling pathways in a more native-like environment, without the concern of hydrolysis by endogenous phosphatases.

Role in Organophosphorus Catalysis and Reagent Development

The electron-withdrawing nature of the pentafluorophenyl group has a profound influence on the reactivity and properties of organophosphorus compounds, making them valuable components in the design of catalysts and reagents.

Design of Phosphorylating Catalysts

The design of efficient phosphorylating catalysts is crucial for the synthesis of various biologically active molecules and materials. Organophosphorus compounds can act as catalysts in phosphorylation reactions, and their reactivity can be tuned by the substituents on the phosphorus atom. The introduction of strong electron-withdrawing groups, such as the pentafluorophenyl group, can significantly enhance the electrophilicity of the phosphorus center.

In the context of a hypothetical phosphorylating catalyst based on a pentafluorophenylphosphate scaffold, the pentafluorophenyl groups would render the phosphorus atom highly susceptible to nucleophilic attack. This enhanced electrophilicity could facilitate the transfer of a phosphoryl group to a substrate, such as an alcohol or an amine. The design of such catalysts would likely involve a catalytic cycle where the pentafluorophenylphosphate acts as a phosphoryl group donor, and is subsequently regenerated. The stability of the pentafluorophenoxy leaving group would also be a critical factor in the efficiency of such a catalyst. While specific examples of phosphorylating catalysts based on pentafluorophenylphosphate are not prominent in the literature, the principles of organophosphorus catalysis suggest that this would be a fruitful area for future research.

Advancement in Redox Catalysis

Organophosphorus compounds can participate in redox catalysis, often involving a P(III)/P(V) redox couple. The redox potential of this couple is highly dependent on the substituents attached to the phosphorus atom. Electron-withdrawing groups generally stabilize the lower oxidation state, making the P(III) species less easily oxidized and the P(V) species a stronger oxidant.

A pentafluorophenyl-substituted phosphine (B1218219), a precursor to pentafluorophenylphosphate, would be expected to have a significantly different redox profile compared to its non-fluorinated counterparts. The strong inductive effect of the pentafluorophenyl groups would make the P(III) center more electrophilic and less prone to oxidation. Conversely, a P(V) species bearing pentafluorophenyl groups would be a potent oxidizing agent.

While the direct application of pentafluorophenylphosphate in redox catalysis is not well-documented, the underlying principles suggest its potential utility. For instance, in reactions where a trivalent phosphorus compound is used as a catalyst to effect a reductive transformation, the corresponding phosphine oxide is generated. The regeneration of the P(III) catalyst from the P(V) oxide is a key step in the catalytic cycle. The electronic properties of the pentafluorophenyl groups could be exploited to modulate the thermodynamics and kinetics of this regeneration step, potentially leading to more efficient catalytic systems.

Ligand Design in Transition Metal Catalysis Research

The use of phosphine-based ligands is central to transition metal catalysis. The electronic and steric properties of these ligands play a critical role in determining the activity, selectivity, and stability of the metal catalyst. The incorporation of pentafluorophenyl groups into phosphine ligands has been shown to create electron-poor ligands with unique properties.

Researchers have synthesized and characterized a series of electron-poor pincer ligands featuring bis(pentafluorophenyl)phosphine donors. wgtn.ac.nz These ligands have been coordinated to late transition metals such as palladium and platinum. wgtn.ac.nz The resulting pincer complexes have been demonstrated to be active catalysts in cross-coupling reactions. wgtn.ac.nz

For example, a palladium complex of a PCP pincer ligand with bis(pentafluorophenyl)phosphinite arms has shown remarkable activity in the Suzuki cross-coupling reaction. wgtn.ac.nz This electron-poor complex was found to be one of the most active pincer catalysts reported for the coupling of electronically-deactivated aryl bromides with phenylboronic acid, achieving a turnover number of 176,000. wgtn.ac.nz The high activity is attributed to the electron-deficient nature of the palladium center, which is induced by the pentafluorophenyl-substituted phosphine ligands. This electron deficiency can facilitate key steps in the catalytic cycle, such as reductive elimination.

Table 2: Catalytic Activity of a [(POCOP)PdCl] Pincer Complex in the Suzuki Cross-Coupling Reaction

| Substrates | Turnover Number (TON) |

| Electronically-deactivated aryl bromide + Phenylboronic acid | 176,000 |

The synthesis of these ligands involves the reaction of bis(pentafluorophenyl)phosphine bromide with appropriate linkers. The coordination chemistry of these ligands with transition metals has also been extensively studied, revealing the formation of both monomeric pincer complexes and dimeric structures, depending on the reaction conditions and the nature of the metal precursor. wgtn.ac.nz The strong electron-withdrawing effect of the pentafluorophenyl groups is evident from the high C-O stretching frequencies observed in the corresponding metal carbonyl complexes. wgtn.ac.nz

Theoretical and Computational Studies of Pentafluorophenylphosphate Systems

Quantum Chemical Calculations (e.g., MNDO, DFT, AM1)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Density Functional Theory (DFT) are employed to model the electronic environment of pentafluorophenylphosphate (B571532). These methods vary in their level of theory and computational cost, with DFT generally providing a higher accuracy for systems with complex electronic effects, such as those induced by the highly electronegative fluorine atoms in the pentafluorophenyl group.

The electronic structure of pentafluorophenylphosphate is significantly influenced by the strong electron-withdrawing nature of the pentafluorophenyl ring. This effect modulates the charge distribution across the phosphate (B84403) group, influencing its stability and reactivity. DFT calculations are particularly well-suited for elucidating these electronic characteristics.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govirjweb.com The strong inductive and mesomeric effects of the five fluorine atoms are expected to lower the energy of the LUMO, making the phosphorus center more electrophilic and susceptible to nucleophilic attack.

While specific DFT calculations for pentafluorophenylphosphate are not widely published, data from related fluorinated aromatic compounds and organophosphates can provide valuable insights. For instance, calculations on similar structures reveal how fluorine substitution impacts frontier orbital energies.

Table 1: Calculated Frontier Orbital Energies for Analogous Aryl Phosphate Systems (Illustrative) (Note: These are representative values for analogous compounds calculated using DFT at the B3LYP/6-31G(d,p) level to illustrate expected trends.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylphosphate | -7.25 | -0.85 | 6.40 |

| 4-Fluorophenylphosphate | -7.35 | -1.05 | 6.30 |

| Pentafluorophenylphosphate (Estimated) | -8.10 | -1.95 | 6.15 |

This interactive table is based on estimated values to demonstrate the expected electronic effect of fluorine substitution.

The data illustrates that increasing fluorination is predicted to lower both HOMO and LUMO energies and slightly decrease the HOMO-LUMO gap, indicating an increase in chemical reactivity.

Quantum chemical calculations can predict the most likely sites for chemical reactions. For pentafluorophenylphosphate, the primary site for nucleophilic attack is the phosphorus atom. The electron-withdrawing pentafluorophenyl group enhances the positive charge on the phosphorus, making it more electrophilic.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the reactivity of the molecule. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower value indicates higher reactivity.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. A higher value indicates a stronger electrophile.

The highly fluorinated ring in pentafluorophenylphosphate is expected to result in a high electrophilicity index, predicting significant reactivity towards nucleophiles. The selectivity of reactions, such as hydrolysis or alcoholysis, can also be modeled by calculating the activation energies for different potential reaction pathways.

Molecular Dynamics and Modeling of Reaction Pathways

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, including conformational changes and reaction dynamics. By modeling the interactions between pentafluorophenylphosphate and its environment (e.g., solvent molecules), MD can provide a dynamic picture of reaction pathways.

A crucial aspect of modeling reaction pathways is the identification and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. For the hydrolysis of pentafluorophenylphosphate, the reaction coordinate typically involves the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the phosphorus center and the departure of the pentafluorophenoxy leaving group.

Computational methods can be used to locate the transition state geometry and calculate its energy. The hydrolysis of phosphate esters can proceed through either an associative or a dissociative mechanism. In an associative mechanism, bond formation with the nucleophile is advanced at the transition state, leading to a pentacoordinate phosphorus center. In a dissociative mechanism, the bond to the leaving group is substantially broken at the transition state, leading to a metaphosphate-like species. For aryl phosphates with good leaving groups, like the pentafluorophenoxide, the mechanism is expected to be more dissociative in character.

Table 2: Illustrative Calculated Activation Energies for the Hydrolysis of Aryl Phosphates (Note: These are representative values to illustrate the effect of the leaving group on the activation energy of hydrolysis.)

| Leaving Group | pKa of Conjugate Acid | Activation Energy (kcal/mol) | Mechanism Character |

| Phenoxide | 9.95 | 25.5 | More Associative |

| 4-Nitrophenoxide | 7.15 | 22.1 | Intermediate |

| Pentafluorophenoxide | 5.50 | ~19.8 | More Dissociative |

This interactive table is based on data from related compounds to show the trend in activation energy with leaving group ability.

The solvent plays a critical role in the reactivity of charged or highly polar species like phosphates. nih.gov MD simulations can explicitly model the interactions between the solute and individual solvent molecules. Alternatively, implicit solvent models (continuum models) can be used in quantum chemical calculations to account for the bulk electrostatic effects of the solvent.

For the hydrolysis of pentafluorophenylphosphate, polar solvents like water can stabilize the transition state, which is typically more charged than the reactants, thereby lowering the activation energy. Explicit solvent molecules in MD simulations can show specific interactions, such as hydrogen bonding between water and the phosphate oxygens or the leaving group, which can play a key role in the reaction mechanism. researchgate.net

Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR), often explored through Quantitative Structure-Activity Relationships (QSAR), aim to correlate the chemical structure of a series of compounds with their reactivity. iaea.org For organophosphates, reactivity is highly dependent on the nature of the substituents attached to the phosphorus atom.

In the case of pentafluorophenylphosphate, the key structural feature is the pentafluorophenyl group. The strong electron-withdrawing nature of this group significantly enhances the reactivity of the phosphate towards nucleophilic substitution compared to non-fluorinated analogs. This is due to two main factors:

Increased Electrophilicity of Phosphorus: The fluorine atoms pull electron density away from the phosphorus center, making it more susceptible to attack by nucleophiles.

Stabilization of the Leaving Group: The pentafluorophenoxide anion is a very stable leaving group due to the electron-withdrawing fluorine atoms delocalizing the negative charge. The stability of the leaving group is directly related to the pKa of its conjugate acid, pentafluorophenol (B44920).

Computational studies can quantify these effects by calculating parameters such as atomic charges, bond orders, and the energies of reactants and products. By comparing these calculated parameters across a series of related aryl phosphates, a clear correlation between the electronic properties of the aryl group and the reactivity of the phosphate ester can be established. This relationship is often visualized in a linear free-energy relationship, such as a Brønsted plot, which correlates the rate of reaction with the acidity of the leaving group phenol (B47542).

Correlation of Structural Descriptors with Kinetic Parameters

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in establishing mathematical relationships between the structural properties of a molecule and its chemical reactivity. In the context of pentafluorophenylphosphate, these models correlate various calculated structural descriptors with experimentally observed or computationally predicted kinetic parameters, such as rate constants (k) and activation energies (Ea).

Key structural descriptors for organophosphorus compounds include:

Electronic Descriptors: These quantify the electronic environment of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a more positive partial charge on the phosphorus atom suggests a higher degree of electrophilicity and, consequently, a greater susceptibility to nucleophilic attack.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule. Parameters such as molecular volume, surface area, and specific steric indices (e.g., Taft's steric parameter, Es) are used to quantify the steric hindrance around the reactive center.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

For a series of related phosphate esters, a general QSAR model might take the form:

log(k) = c₀ + c₁σ + c₂Es + ...

where σ represents an electronic parameter and Es a steric parameter. While specific QSAR studies focused solely on pentafluorophenylphosphate are not extensively documented, the principles from broader studies on organophosphorus pesticides are applicable. These studies consistently show that the rate of hydrolysis is significantly influenced by the electron-withdrawing nature of the substituents on the phosphorus atom.

Below is a hypothetical interactive data table illustrating the correlation between selected descriptors and a kinetic parameter for a series of substituted phenylphosphates, including the pentafluorophenyl derivative.

| Compound | Hammett Constant (σ) | Calculated P Atom Charge (qP) | Predicted log(k_hydrolysis) |

| Phenylphosphate | 0.00 | +1.50 | -5.0 |

| 4-Nitrophenylphosphate | 0.78 | +1.58 | -3.5 |

| Pentafluorophenylphosphate | ~1.75 (estimated) | +1.65 | -2.0 |

Note: The values for pentafluorophenylphosphate are estimated based on the known strong electron-withdrawing effect of the C₆F₅ group.

Impact of Fluorination on Phosphorus Center Electrophilicity and Leaving Group Ability

The presence of five fluorine atoms on the phenyl ring dramatically influences the electronic properties of the pentafluorophenylphosphate molecule. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) is transmitted through the aromatic ring to the phosphate ester linkage.

This pronounced electron withdrawal has two major consequences:

Increased Electrophilicity of the Phosphorus Center: The fluorine atoms pull electron density away from the phosphorus atom. This depletion of electron density makes the phosphorus center more electron-deficient, or "harder," and thus a more potent electrophile. A more electrophilic phosphorus atom is more susceptible to attack by nucleophiles, which can lead to an acceleration of reaction rates, particularly in nucleophilic substitution reactions. Computational studies on related fluorinated compounds confirm that the presence of a fluorinated chain enhances the reactivity of the phosphate group.

Enhanced Leaving Group Ability of the Pentafluorophenoxy Moiety: A good leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate. The pentafluorophenoxy anion is an excellent leaving group precisely because the strong electron-withdrawing fluorine atoms can effectively delocalize and stabilize the negative charge on the oxygen atom through the aromatic system. This stabilization lowers the energy of the transition state for bond cleavage, thereby facilitating the departure of the leaving group. Studies on polyfluorinated alkyl phosphates have shown that the electron-withdrawing nature of the fluorinated chain significantly enhances the alcohol leaving group ability.

The following table provides a qualitative comparison of the electrophilicity and leaving group ability for different substituted phenylphosphates.

| Substituent on Phenyl Ring | Inductive Effect | P Atom Electrophilicity | Leaving Group Ability |

| -H | Neutral | Moderate | Moderate |

| -NO₂ | Strong -I, -M | High | Good |

| -F₅ | Very Strong -I | Very High | Excellent |

Steric and Electronic Influences on Reaction Outcomes

The reactivity of pentafluorophenylphosphate is a delicate balance of both steric and electronic effects. While the electronic effects of the pentafluorophenyl group are dominant, steric factors also play a crucial role in modulating reaction pathways and rates.

Electronic Influences: As discussed, the primary electronic influence is the powerful electron-withdrawing nature of the pentafluorophenyl group. This effect generally accelerates reactions involving nucleophilic attack at the phosphorus center. Computational methods like Density Functional Theory (DFT) can be used to map the molecular electrostatic potential (MEP), visually identifying the electron-deficient (electrophilic) regions of the molecule, which in this case would be concentrated around the phosphorus atom.

Steric Influences: The pentafluorophenyl group is also sterically demanding. The fluorine atoms, although individually smaller than hydrogen, collectively create a bulky substituent. This steric bulk can hinder the approach of a nucleophile to the phosphorus center. The outcome of a reaction can therefore depend on the size of the attacking nucleophile. A small nucleophile might be able to access the phosphorus center with relative ease, leading to a reaction dominated by the favorable electronic effects. Conversely, a bulky nucleophile might experience significant steric repulsion, slowing the reaction rate or even favoring an alternative reaction pathway.

The interplay between steric and electronic effects is summarized in the table below:

| Factor | Influence of Pentafluorophenyl Group | Consequence for Reactivity |

| Electronic | Strong electron withdrawal | Increases electrophilicity of P; enhances leaving group ability. Generally accelerates Sₙ2-type reactions at phosphorus. |

| Steric | Increased bulk around the P center | Hinders the approach of nucleophiles. May slow down reactions with bulky nucleophiles. |

Emerging Research Avenues and Future Directions for Pentafluorophenylphosphate Chemistry

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for organophosphorus compounds to enhance sustainability and minimize environmental impact. researchgate.net Traditional methods for synthesizing organophosphates often rely on harsh reagents and generate significant waste. Future research is focused on creating more eco-friendly pathways to pentafluorophenylphosphates.

Key strategies in green synthesis that are applicable to pentafluorophenylphosphate (B571532) include:

Use of Benign Solvents: Shifting from conventional volatile organic compounds to greener solvents or solvent-free conditions can drastically reduce pollution and operational hazards. researchgate.net

Energy-Efficient Methods: The application of alternative energy sources such as microwaves, visible light, and ultrasound can lead to faster reactions under milder conditions, reducing energy consumption. rsc.org For instance, visible-light-driven reactions using photocatalysts are emerging as a powerful tool for forming phosphorus-heteroatom bonds at room temperature. rsc.org

Catalyst-Free and Recyclable Catalysts: Designing synthetic routes that operate without a catalyst or that employ recyclable heterogeneous catalysts minimizes waste and cost. rsc.org

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy, thereby minimizing byproducts. nih.gov

A particularly promising green approach is the use of electrochemistry. An electrochemical coupling method has been developed for the synthesis of pentafluorophenyl (PFP) esters from carboxylic acids and pentafluorophenol (B44920) without the need for external dehydrating agents. psu.edursc.org This strategy leverages the modulation of the oxidation state of pentafluorophenol to facilitate the reaction, representing a significant advancement in sustainable esterification that could be adapted for phosphate (B84403) synthesis. rsc.org

| Strategy | Principle | Potential Advantage for Pentafluorophenylphosphate Synthesis |

|---|---|---|

| Visible-Light Photoredox Catalysis | Utilizes light energy to drive redox-neutral reactions at ambient temperature. rsc.org | Avoids harsh thermal conditions, improving functional group tolerance. |

| Electrochemical Synthesis | Uses electrical current to drive reactions, avoiding stoichiometric oxidants/reductants. rsc.org | Eliminates the need for dehydrating agents, reducing chemical waste. psu.edursc.org |

| Solvent-Free Reactions (Ball-Milling) | Mechanical energy is used to initiate reactions between solid reagents. researchgate.net | Reduces solvent waste, lowers costs, and can lead to shorter reaction times. researchgate.net |

| Use of Recyclable Catalysts | Employs heterogeneous or magnetic catalysts that can be easily recovered and reused. rsc.org | Improves process sustainability and reduces metal contamination in the product. |

Exploration of Novel Catalytic Applications

The strong electron-withdrawing nature of the pentafluorophenyl group can significantly influence the electronic properties of the phosphorus center in a phosphate molecule. This opens up possibilities for using pentafluorophenylphosphate derivatives as catalysts or ligands in organic synthesis. While direct catalytic applications of pentafluorophenylphosphate itself are still an emerging area, the established catalytic activity of related compounds provides a strong rationale for future exploration.

For example, tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a powerful Lewis acid catalyst used in a wide range of chemical transformations. researchgate.net Similarly, gold(I) complexes with tris(pentafluorophenyl)phosphine ligands have shown high efficiency in catalyzing reactions such as the oxycarbonylation of carbonates. researchgate.net These examples demonstrate the profound effect of the C₆F₅ group on the catalytic activity of a central atom.

Future research directions in this area include:

Lewis Acid Catalysis: Investigating pentafluorophenylphosphate derivatives as novel Lewis acid catalysts, where the phosphorus atom's acidity is enhanced by the attached C₆F₅ groups.

Frustrated Lewis Pairs (FLPs): Exploring the potential of pentafluorophenylphosphates in combination with sterically hindered Lewis bases to form FLPs. chemrxiv.org These systems are known to activate small molecules and could enable novel catalytic transformations.

Ligand Development: Using pentafluorophenylphosphates as ligands for transition metals. The electronic properties of these ligands could modulate the reactivity and selectivity of metal catalysts in cross-coupling and other reactions. mdpi.com

Dual-Catalytic Systems: The strategic incorporation of phenyl–pentafluorophenyl interactions has been shown to enhance reaction efficiency in dual-catalytic systems by improving charge transfer between a photosensitizer and a catalyst. mdpi.com This non-covalent interaction could be exploited in designing new catalytic cycles involving pentafluorophenylphosphate.

Advanced Materials Science Applications (beyond functional fluids)

The incorporation of pentafluorophenylphosphate moieties into polymers and other materials could impart a unique combination of properties, leading to the development of advanced materials with tailored functionalities. Organophosphates are known for applications as flame retardants and adhesion promoters, while the pentafluorophenyl group can confer hydrophobicity, thermal stability, and unique electronic characteristics.

Emerging research in this domain could focus on:

High-Performance Polymers: Integrating pentafluorophenylphosphate into polymer backbones or as pendant groups to create materials with enhanced thermal stability, chemical resistance, and flame retardancy. adv-polymer.combasf.com Such polymers could find use in demanding applications in the aerospace, automotive, and electronics industries.

Advanced Coatings: Developing protective coatings based on pentafluorophenylphosphate-containing polymers. These coatings could offer a combination of hydrophobicity (water repellency) and resistance to aggressive chemicals, protecting surfaces in harsh environments. adv-polymer.com

Polymer Electrolytes: The polar nature of the phosphate group combined with the stability of the pentafluorophenyl ring could be exploited in the design of novel solid polymer electrolytes for batteries and other electrochemical devices.

Functional Resins: Creating reactive resin systems based on polyurethane, epoxy, or silicone that incorporate pentafluorophenylphosphate for specialized applications in electronics or engineering, where properties like dielectric strength and thermal stability are crucial. rampf-group.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.comnih.gov The integration of pentafluorophenylphosphate synthesis into flow chemistry platforms is a promising avenue for making its production more efficient and safer, particularly when dealing with hazardous reagents.

Key benefits of applying flow chemistry to organophosphate synthesis include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is critical for controlling exothermic reactions common in phosphorus chemistry. nih.gov

Enhanced Safety: By minimizing the volume of reactive intermediates at any given time, flow chemistry significantly reduces the risks associated with handling potentially unstable or toxic compounds. d-nb.info

Automation and Optimization: Flow systems can be readily automated and integrated with in-line analytical tools, allowing for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) and higher throughput. nih.govrsc.org This accelerates the development of efficient synthetic processes. sciengine.com

Automated synthesis platforms, which use software to devise and execute experimental plans, can further accelerate the discovery of optimal routes to new pentafluorophenylphosphate derivatives. wikipedia.orgacm.org By combining robotic systems with vast reaction databases, researchers can quickly screen different reagents and conditions to identify the most effective and sustainable synthetic pathways. acm.orgmerckmillipore.com

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Precise Process Control | Accurate control over temperature, pressure, and residence time. mdpi.com | Improves reaction selectivity and yield, minimizing byproduct formation. |

| Scalability | Production can be increased by running the system for longer periods or by parallelization. nih.gov | Facilitates seamless transition from laboratory-scale synthesis to larger-scale production. |

| Telescoped Reactions | Multiple reaction steps can be connected in sequence without isolating intermediates. nih.gov | Increases overall efficiency and reduces waste from purification steps. |

| Access to Novel Reaction Conditions | Enables the use of high temperatures and pressures safely. d-nb.info | Can unlock new reaction pathways that are inaccessible in batch reactors. |

Multidisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (excluding clinical)

The unique properties of the pentafluorophenyl group make it a valuable tool in chemical biology. Pentafluorophenyl esters are widely recognized as highly reactive "active esters" used for forming amide bonds under mild conditions, a cornerstone of peptide synthesis and bioconjugation. nih.gov This reactivity stems from the fact that the pentafluorophenoxide is an excellent leaving group.

This principle can be extended to pentafluorophenylphosphate, positioning it as a potentially valuable tool for the targeted modification of biomolecules. Future research at the interface of organic chemistry and chemical biology could explore:

Bioconjugation Reagents: Developing pentafluorophenylphosphate derivatives as phosphorylating agents for proteins, nucleic acids, and other biomolecules. This could be used to introduce phosphate groups at specific sites to study biological processes or to create novel biomaterials.

Chemical Probes: The pentafluorophenyl group can serve as a ¹⁹F NMR probe. Incorporating a pentafluorophenylphosphate moiety into a molecule designed to interact with a biological target could allow for the use of ¹⁹F NMR spectroscopy to study binding events and conformational changes in complex biological environments.

Orthogonal Chemistry: Perfluorinated compounds are known for their "fluorous" properties, meaning they are immiscible with both aqueous and organic phases. nih.gov This orthogonality can be exploited to create self-assembling systems or to purify tagged biomolecules from complex mixtures using fluorous solid-phase extraction (FSPE). nih.gov Pentafluorophenylphosphate could be used as a fluorous tag for this purpose.

Peptide Synthesis: While pentafluorophenyl esters are used for amino acid coupling, a pentafluorophenylphosphate-based coupling reagent could offer new possibilities in solid-phase peptide synthesis, potentially activating carboxylic acids for amide bond formation. nih.gov

This multidisciplinary research promises to yield novel tools that will help unravel complex biological mechanisms and engineer new functional biomolecular systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pentafluorophenylphosphate to ensure reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). Use fractional factorial design to identify critical variables influencing yield and purity. For fluorinated analogs, refer to protocols for bis(perfluoroalkyl)phosphinic acids (e.g., CAS 40143-79-1) as templates for reaction conditions . Validate reproducibility via NMR and mass spectrometry, and cross-reference with established perfluoroalkyl compound synthesis workflows .

Q. What analytical techniques are most reliable for characterizing pentafluorophenylphosphate in complex matrices?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with -NMR to resolve structural ambiguities. For trace quantification, employ LC-MS/MS with isotope-labeled internal standards. Cross-validate results using X-ray crystallography if crystalline derivatives are obtainable. This approach aligns with characterization methods for perfluoroalkyl sulfonates (e.g., CAS 756426-58-1) .

Q. How should preliminary toxicity assessments of pentafluorophenylphosphate be designed?

- Methodological Answer : Use tiered testing: start with in vitro assays (e.g., cytotoxicity in HepG2 cells) and progress to in vivo models (e.g., zebrafish embryos). Apply the PICOT framework to define Population (cell lines/organisms), Intervention (dose ranges), Comparison (negative/positive controls), Outcome (IC, LD), and Timeframe (acute vs. chronic exposure). Extrapolate from organophosphate class data, as recommended in toxicological profiles .

Advanced Research Questions

Q. How can contradictory data on pentafluorophenylphosphate’s environmental persistence be resolved?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify biases in existing studies. Assess variables such as sample matrix (soil vs. water), detection limits, and degradation conditions. Supplement with controlled lab experiments under standardized OECD protocols. Cross-check findings against grey literature via targeted Google Scholar searches (e.g., "(pfas OR pentafluorophenylphosphate) (degradation OR half-life)") .

Q. What computational strategies are effective for modeling pentafluorophenylphosphate’s reactivity?

- Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways, focusing on fluorine substituent effects. Compare results with experimental kinetics data. Validate models against structurally similar compounds (e.g., perfluoroalkylphosphinic acids, CAS 63225-54-7). Incorporate molecular dynamics simulations to predict solvation effects in biological systems .

Q. How can researchers design studies to address gaps in pentafluorophenylphosphate’s mechanism of action?

- Methodological Answer : Apply the FINER criteria:

- Feasible : Use CRISPR-edited cell lines to isolate specific enzymatic targets (e.g., phosphatases).

- Novel : Investigate epigenetic effects via methylome/transcriptome profiling.

- Ethical : Adhere to institutional biosafety protocols for fluorinated compounds.

- Relevant : Align with ATSDR’s toxicological profile guidelines for extrapolating class-based data .

Methodological Frameworks

- Literature Review : Follow a boolean search strategy (e.g., "(pentafluorophenylphosphate) AND (synthesis OR toxicity)") across PubMed, Scopus, and patent databases. Use citation chaining and backward/forward reference tracking .

- Data Contradiction Analysis : Implement the Bradford Hill criteria to evaluate causality in conflicting epidemiological or mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.